molecular formula C15H22O3 B14259576 Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- CAS No. 185249-94-9

Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-

Cat. No.: B14259576
CAS No.: 185249-94-9
M. Wt: 250.33 g/mol
InChI Key: UYIXHECKUGPMBG-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexanol ring substituted with a 3,5-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- can be achieved through several methods. One common approach involves the alkylation of cyclohexanol with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic ring may also interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the 3,5-dimethoxyphenylmethyl group.

    3,5-Dimethoxybenzyl Alcohol: Contains the aromatic moiety but lacks the cyclohexanol ring.

    Phenylpropanolamine: A structurally related compound with different pharmacological properties.

Uniqueness

Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]- is unique due to the combination of the cyclohexanol ring and the 3,5-dimethoxyphenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

185249-94-9

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H22O3/c1-17-13-8-12(9-14(10-13)18-2)11-15(16)6-4-3-5-7-15/h8-10,16H,3-7,11H2,1-2H3

InChI Key

UYIXHECKUGPMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC2(CCCCC2)O)OC

Origin of Product

United States

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